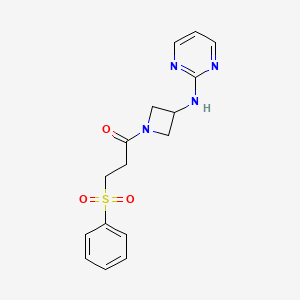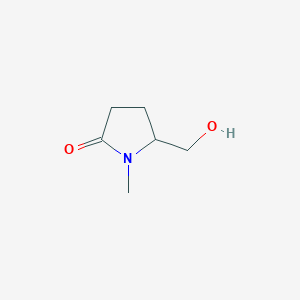
(1R,2R)-rel-Ethyl 2-cyanocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-rel-Ethyl 2-cyanocyclopropanecarboxylate” is a chemical compound with the CAS Number: 3999-56-2 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 139.15 . The compound should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
2-Cyanocyclopropanecarboxylic acid ethyl ester has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. It has been studied for its potential to act as a prodrug for certain drugs, as well as its potential to act as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme. It has also been studied for its ability to act as a substrate for various metabolic pathways, such as the cytochrome P450 enzyme-mediated oxidative metabolism.
Mécanisme D'action
The mechanism of action of 2-Cyanocyclopropanecarboxylic acid ethyl ester is not fully understood. However, it is believed to act as a prodrug, which means that it is metabolized in the body to form an active drug. It is also believed to act as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme, which is involved in the metabolism of drugs. Additionally, it is believed to act as a substrate for various metabolic pathways, such as the cytochrome P450 enzyme-mediated oxidative metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyanocyclopropanecarboxylic acid ethyl ester are not fully understood. However, it is believed to act as a prodrug, which means that it is metabolized in the body to form an active drug. Additionally, it is believed to act as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme, which is involved in the metabolism of drugs. It is also believed to act as a substrate for various metabolic pathways, such as the cytochrome P450 enzyme-mediated oxidative metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyanocyclopropanecarboxylic acid ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is soluble in both water and organic solvents, and it is not toxic. However, there are some limitations to its use in laboratory experiments. It is not very soluble in polar solvents, and it is not very stable at elevated temperatures. Additionally, it is not very soluble in lipid-containing solutions, and it is not very stable in the presence of light or oxygen.
Orientations Futures
There are several potential future directions for research involving 2-Cyanocyclopropanecarboxylic acid ethyl ester. These include further research into its potential to act as a prodrug for certain drugs, as well as its potential to act as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme. Additionally, further research could be done into its ability to act as a substrate for various metabolic pathways, such as the cytochrome P450 enzyme-mediated oxidative metabolism. Additionally, further research could be done into its potential to act as a substrate for other metabolic pathways, such as those involved in the metabolism of drugs. Finally, further research could be done into its potential to be used in drug delivery systems and its potential to be used as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
2-Cyanocyclopropanecarboxylic acid ethyl ester can be synthesized by the reaction of ethyl 2-cyano-3-oxopropanecarboxylate and sodium ethoxide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of around 80-90°C for a period of 5-10 hours. The product is then isolated by distillation and recrystallization from methanol or ethanol.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)

![2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2847922.png)
![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)





![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847938.png)



